Product packaging for Methyl 2-(4-oxoquinazolin-3-yl)acetate(Cat. No.:CAS No. 54368-19-3)

Methyl 2-(4-oxoquinazolin-3-yl)acetate

Cat. No.: B1616548
CAS No.: 54368-19-3
M. Wt: 218.21 g/mol
InChI Key: QKUMWDDGSYLSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Quinazolinone Derivatives in Drug Discovery

The journey of quinazolines began in 1869 when Griess first prepared a derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov However, the parent quinazoline (B50416) was not synthesized until 1903 by Gabriel. nih.gov Over the decades, quinazolinone derivatives have established themselves as a "privileged structure" in drug discovery. researchgate.netnih.gov This status is attributed to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. nih.govnih.gov

The therapeutic importance of this scaffold is underscored by the number of clinically approved drugs that incorporate the quinazoline or quinazolinone moiety. nih.gov These drugs are used to treat a variety of conditions, including cancer, hypertension, and bacterial infections. nih.govnih.gov For instance, drugs like Gefitinib and Erlotinib are tyrosine kinase inhibitors used in cancer therapy, while Prazosin and Doxazosin are prescribed for hypertension. mdpi.commdpi.com The consistent success of quinazolinone-based compounds in clinical applications continues to fuel research into novel analogues. nih.govgriffith.edu.au

Structural Features and Chemical Versatility of the 4-Oxoquinazolin-3-yl Moiety

The 4-oxoquinazolin-3-yl moiety, also known as a 4(3H)-quinazolinone, is the most studied isomer of quinazolinone. researchgate.net Its structure consists of a benzene (B151609) ring fused to a pyrimidinone ring. The properties and biological activity of quinazolinone derivatives are significantly influenced by the nature and position of substituents on this core structure. scispace.comresearchgate.net Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, 6, and 8 are particularly crucial for modulating pharmacological activity. researchgate.netmdpi.com

The N-3 position of the quinazolinone ring is a key site for chemical modification, allowing for the introduction of various substituents that can fine-tune the molecule's physicochemical properties and biological interactions. researchgate.netnih.gov The presence of a hydrogen atom at N-3 allows for straightforward alkylation or acylation reactions. This chemical versatility enables the synthesis of large libraries of N-3 substituted derivatives for screening and optimization in drug discovery programs. The introduction of different heterocyclic moieties at this position has been shown to enhance biological activity in many cases. researchgate.net Furthermore, the N-1 nitrogen and the C-4 carbonyl oxygen are critical for establishing hydrogen bond interactions within the binding sites of biological targets, such as the ATP-binding pocket of kinases. mdpi.com

Research Rationale for Methyl 2-(4-oxoquinazolin-3-yl)acetate and Related Analogues

The investigation into "this compound" is driven by its potential as both a pharmacologically active molecule and a versatile synthetic intermediate. The introduction of a methyl acetate (B1210297) group at the N-3 position of the 4-oxoquinazoline core is a strategic design choice in medicinal chemistry.

Firstly, the acetate moiety serves as a valuable synthetic handle. The ester functionality can be readily converted into other chemical groups, such as hydrazides, amides, or carboxylic acids. ekb.eg For example, a similar compound, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, has been used as a precursor to synthesize a variety of new heterocyclic derivatives by first converting the ester to a hydrazide, which is then cyclized to form thiadiazole and triazole rings. ekb.eg This demonstrates the utility of the acetate group in building more complex and potentially more potent molecules.

Secondly, compounds like this compound are investigated for their intrinsic biological activity. The N-3 substituent can significantly influence the compound's interaction with biological targets. Research on related acetic acid derivatives of quinazolin-4(3H)-one has shown potent inhibitory effects against enzymes like aldose reductase, suggesting a potential therapeutic application in diabetes-related complications. researchgate.net The methyl ester itself may act as a prodrug, undergoing in vivo hydrolysis to the corresponding carboxylic acid, which could be the active form of the molecule.

The synthesis of such compounds is generally straightforward. A common method involves the N-alkylation of a pre-formed quinazolinone ring with an appropriate haloacetate ester, such as methyl chloroacetate (B1199739) or ethyl 2-chloroacetate. researchgate.netnih.gov The synthesis of a closely related analogue, Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate, highlights a typical synthetic approach. researchgate.net

Table 1: Synthesis of an Ethyl 2-(4-oxoquinazolin-3-yl)acetate Analogue researchgate.net

Step Reactants Reagents/Conditions Intermediate/Product
1 Anthranilic acid, Acetic anhydride (B1165640) Microwave irradiation 2-methyl-4H-benzo mdpi.comresearchgate.netoxazin-4-one
2 2-methyl-4H-benzo mdpi.comresearchgate.netoxazin-4-one Ammonium (B1175870) acetate (in situ) 2-methylquinazolin-4(3H)-one

The resulting derivatives from such syntheses are often screened against a panel of biological targets. For instance, amides derived from Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate have demonstrated significant larvicidal activity against Aedes aegypti, the mosquito vector for several diseases. researchgate.netresearchgate.net This underscores the research rationale of creating a library of N-3 substituted quinazolinones from a common intermediate like this compound to explore a wide range of pharmacological applications.

Table 2: Examples of Biologically Active Quinazolinone Analogues with N-3 Substitution

Compound Class N-3 Substituent Biological Activity Reference
Quinazolinone-2-carboxamides Varied (e.g., benzyl) Antimalarial griffith.edu.au
3-Benzyloxyphenylquinazolinones Benzyloxyphenyl Antibacterial (MurA enzyme inhibitor) nih.gov
2,3-Disubstituted quinazolin-4(3H)-ones Phenyl, Methyl, etc. Analgesic, Anti-inflammatory nih.gov

Current State of Research and Future Directions for Quinazolinone-Based Compounds

The field of quinazolinone research remains highly active, with continuous efforts to discover novel derivatives with enhanced efficacy and selectivity. nih.gov A major focus is on the development of inhibitors for specific molecular targets implicated in diseases like cancer, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinases (PI3K). nih.govmdpi.com Researchers are designing and synthesizing quinazolines that can overcome drug resistance, a significant challenge in cancer therapy. mdpi.comnih.gov

Another key area is the development of new antimicrobial agents to combat the growing threat of antibiotic-resistant bacteria. nih.govnih.gov Quinazolinone derivatives have shown promise as inhibitors of essential bacterial enzymes like MurA, which is involved in peptidoglycan biosynthesis. nih.gov

Modern synthetic strategies are also evolving. There is a growing emphasis on "green chemistry" approaches, utilizing methods like microwave-assisted synthesis and deep eutectic solvents to make the production of quinazolinone derivatives more efficient and environmentally friendly. mdpi.com The concept of molecular hybridization, where the quinazolinone scaffold is combined with other pharmacologically active moieties to create a single molecule with multiple therapeutic actions, is another promising future direction. mdpi.com

In this dynamic research landscape, fundamental building blocks like This compound retain their importance. Their synthetic accessibility and the chemical versatility of the acetate group make them ideal starting points for the exploration of new chemical space and the development of next-generation quinazolinone-based therapeutics. mdpi.comekb.eg Future research will likely involve using such intermediates to create more complex, multi-target ligands and to further explore the vast therapeutic potential of the quinazolinone scaffold. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O3 B1616548 Methyl 2-(4-oxoquinazolin-3-yl)acetate CAS No. 54368-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-oxoquinazolin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10(14)6-13-7-12-9-5-3-2-4-8(9)11(13)15/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUMWDDGSYLSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352572
Record name Methyl (4-oxoquinazolin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54368-19-3
Record name Methyl (4-oxoquinazolin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54368-19-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activities and Mechanisms of Action of Methyl 2 4 Oxoquinazolin 3 Yl Acetate Derivatives

Antineoplastic and Cytotoxic Potential in In Vitro Cancer Models

The quest for novel and effective anticancer agents has led to the exploration of various quinazolinone scaffolds. Derivatives of Methyl 2-(4-oxoquinazolin-3-yl)acetate have shown considerable promise in this area, exhibiting potent cytotoxic effects against a range of cancer cell lines.

Numerous studies have demonstrated the ability of this compound derivatives to inhibit the growth and proliferation of cancer cells. For instance, a novel synthesized derivative, 2-(3-acetyl-2,3-dihydro-5-[(4-oxoquinazolin-3(4H)-yl)-methyl]-1,3,4-oxadiazol-2-yl) phenyl acetate (B1210297), was evaluated for its in vitro anticancer activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast carcinoma (MCF-7) cell lines, revealing high anti-tumor activities ajol.info.

The cytotoxic potential of these derivatives is often evaluated using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. A series of 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivatives were tested against PC3 (prostate), MCF-7 (breast), and HT-29 (colon) cancer cell lines. Among the synthesized compounds, derivative A3 demonstrated significant dose-dependent inhibition of all tested cell lines, with IC50 values of 10 µM, 10 µM, and 12 µM on PC3, MCF-7, and HT-29 cells, respectively nih.gov.

Another study focused on quinazolinone-thiazole hybrids reported that compounds A3, A2, B4, and A1 exhibited the highest cytotoxic activities against the PC3 cell line. Specifically, compounds A3, A5, and A2 were most active against MCF-7 cells, while A3, A5, and A6 showed good cytotoxic effects on the HT-29 cell line nih.gov. These findings underscore the broad-spectrum antiproliferative activity of this class of compounds.

DerivativeCancer Cell LineActivityIC50 Value (µM)
2-(3-acetyl-2,3-dihydro-5-[(4-oxoquinazolin-3(4H)-yl)-methyl]-1,3,4-oxadiazol-2-yl) phenyl acetateHepG2, HCT-116, MCF-7High anti-tumor activityNot Reported
Quinazolinone-thiazole hybrid (A3)PC3Dose-dependent inhibition10
MCF-710
HT-2912
Quinazolinone-thiazole hybrid (A2)PC3, MCF-7High cytotoxic activityNot Reported
Quinazolinone-thiazole hybrid (B4)PC3High cytotoxic activityNot Reported
Quinazolinone-thiazole hybrid (A1)PC3High cytotoxic activityNot Reported
Quinazolinone-thiazole hybrid (A5)MCF-7, HT-29High cytotoxic activityNot Reported
Quinazolinone-thiazole hybrid (A6)HT-29Good cytotoxic effectNot Reported

The anticancer activity of this compound derivatives is attributed to their interaction with various molecular targets within cancer cells, leading to the disruption of critical cellular processes.

Enzyme Target Modulation: A primary mechanism of action for many quinazolinone derivatives is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. For example, some derivatives have been shown to target and inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which play key roles in tumor growth and angiogenesis semanticscholar.org. The substitution pattern on the quinazolinone ring is critical for this inhibitory activity.

Furthermore, certain 2,4-disubstituted quinazoline (B50416) derivatives have been found to down-regulate the expression of c-myc, a potent oncogene, by stabilizing the G-quadruplex structure in its promoter region. This leads to a cascade of events including the down-regulation of nucleolin, inhibition of ribosomal RNA synthesis, activation of the tumor suppressor p53, and ultimately, cancer cell apoptosis mdpi.com. Other derivatives have been identified as dual inhibitors of STAT-3 and c-Src, two other important proteins involved in cancer cell signaling and survival.

Apoptosis Induction Pathways: Induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. Derivatives of this compound have been shown to trigger apoptosis in cancer cells through various pathways. Some phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family of proteins nih.gov. By down-regulating anti-apoptotic proteins like BCL-2 and BCL-XL, these compounds promote the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to apoptosis nih.gov.

Studies on 2-phenoxymethyl-3H-quinazolin-4-one demonstrated the induction of apoptosis in HL-60 leukemia cells, accompanied by a cell cycle block at the G2/M phase dovepress.com. This process was associated with the activation of caspase-3 and caspase-9, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis dovepress.com. The generation of reactive oxygen species (ROS) has also been implicated in the apoptotic mechanism of some derivatives dovepress.com.

MechanismSpecific Target/PathwayObserved Effect
Enzyme Target ModulationEGFR and VEGFR-2Inhibition of tumor growth and angiogenesis
c-myc G-quadruplexDown-regulation of c-myc and nucleolin, leading to apoptosis
STAT-3 and c-SrcDual inhibition, disrupting cancer cell signaling
Thymidylate synthaseInhibition of DNA synthesis
Apoptosis InductionBCL-2 family proteins (BCL-2, BCL-XL)Down-regulation of pro-survival proteins, release of cytochrome c
Caspase cascade (Caspase-3, Caspase-9)Activation leading to programmed cell death
Cell Cycle ArrestBlock at G2/M phase

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi, including drug-resistant strains.

The antibacterial spectrum of quinazolinone derivatives is broad, encompassing both Gram-positive and Gram-negative bacteria. A study on newly synthesized quinazolinone compounds showed high antibacterial activities against Staphylococcus aureus (Gram-positive) and Klebsiella pneumonia, Proteus bacilli, and Shigella flexneri (Gram-negative) ajol.info. The activity of these compounds was found to be comparable to the reference antibiotic chloramphenicol ajol.info.

The structure-activity relationship (SAR) studies of 4(3H)-quinazolinone antibacterials revealed that these compounds are particularly active against the Gram-positive organism S. aureus, including methicillin-resistant S. aureus (MRSA) strains researchgate.net. However, their activity against Gram-negative organisms is generally more modest researchgate.netnih.gov. The substitutions on the quinazolinone ring play a crucial role in determining the antibacterial potency and spectrum. For instance, certain 2,3-disubstituted quinazolinone derivatives exhibited significant activity against Staphylococcus albus and Streptococcus pyogenes nih.gov.

Bacterial StrainGram StainActivity of Quinazolinone Derivatives
Staphylococcus aureusPositiveHigh activity, including against MRSA strains
Staphylococcus albusPositiveSignificant activity
Streptococcus pyogenesPositiveSignificant activity
Klebsiella pneumoniaeNegativeHigh activity
Proteus bacilliNegativeHigh activity
Shigella flexneriNegativeModerate to high activity
Escherichia coliNegativeVariable activity
Pseudomonas aeruginosaNegativeVariable activity

Derivatives of this compound have also been investigated for their antifungal properties against various pathogenic fungi. A study on 3-alkylquinazolin-4-one derivatives demonstrated weak to good antifungal activities against Gibberella zeae, Fusarium oxysporum, and Valsa mali mdpi.comacs.org. The compound 6-bromo-3-propylquinazolin-4-one was identified as having particularly good antifungal activity mdpi.com.

In another study, novel pyrazol-quinazolinone compounds were synthesized and tested against seven phytopathogenic fungi. The results indicated that these compounds exhibited significant antifungal activity, with the presence of a cyano group in some derivatives enhancing their inhibitory effect against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. Furthermore, a series of azole antifungal agents featuring a quinazolinone nucleus showed high in vitro activities against filamentous fungi.

Fungal StrainActivity of Quinazolinone Derivatives
Gibberella zeaeGood activity
Fusarium oxysporumGood activity
Valsa maliGood activity
Fusarium verticillioidesSignificant inhibitory effect
Fusarium oxysporum f. sp. NiveumSignificant inhibitory effect
Colletotrichum fructicolaSignificant inhibitory effect
Rhizoctonia solani AG1Obvious inhibitory effect
Phytophthora parasitica var. nicotianaeGood inhibitory activity

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. Quinazoline derivatives have shown promise in this area. Several synthesized quinazolinone derivatives have exhibited antimycobacterial activity against various strains, including Mycobacterium tuberculosis, Mycobacterium avium, Mycobacterium fortuitum, Mycobacterium kansasii, and Mycobacterium intracellulare mdpi.com. One derivative, 4-(S-Butylthio)quinazoline, was found to be more active than the standard drug isoniazid against atypical mycobacterial strains mdpi.com.

A study on 2,3-disubstituted quinazolinone derivatives reported minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against Mycobacterium tuberculosis nih.gov. The presence of amido, thioamido, and guanidino groups at the 3-position of the quinazolinone nucleus appeared to be important for the antitubercular activity nih.gov.

Mycobacterial StrainActivity of Quinazolinone DerivativesMIC Range (µg/mL)
Mycobacterium tuberculosisActive6.25 - 100
Mycobacterium aviumActiveNot Reported
Mycobacterium fortuitumActiveNot Reported
Mycobacterium kansasiiActiveNot Reported
Mycobacterium intracellulareActiveNot Reported

Antiviral Spectrum and Inhibition Mechanisms

Derivatives of the this compound core structure have demonstrated promising activity against a variety of viruses. The following sections delineate the specific antiviral effects and the proposed mechanisms of inhibition.

Hepatitis C Virus (HCV) Inhibition

The Hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase, is a critical enzyme for viral replication and a key target for antiviral drug development. plos.orgnih.gov Several quinazolinone derivatives have been investigated as inhibitors of this enzyme.

Research into N-arylalkyl-3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-carboxamide derivatives has identified compounds with inhibitory activity against HCV NS5B polymerase. nih.gov For instance, the N-phenylpropyl carboxamide derivative 9k was found to have a half-maximal inhibitory concentration (IC50) of 8.8 μM. nih.gov This compound exhibited a mixed mode of inhibition with respect to nucleotide triphosphates (NTPs), suggesting it may compete with the natural substrates of the polymerase. nih.gov Docking studies have indicated that these derivatives can occupy the central region of the active site, interacting with magnesium ions that are crucial for the enzyme's function. nih.gov

Furthermore, novel 6-aminoquinazolinone derivatives have been synthesized and evaluated for their anti-HCV activity. mdpi.com One particular compound, 11a , demonstrated significant potency against HCV genotype 1b, with a half-maximal effective concentration (EC50) of 0.984 µM. mdpi.com Another derivative, 11b , also showed notable activity with an EC50 of 1.38 µM. mdpi.com These compounds are of interest for further development due to their high selectivity indices, which indicate a favorable balance between efficacy and cytotoxicity. mdpi.com

Table 1: Anti-HCV Activity of Quinazolinone Derivatives

Compound Target IC50 (µM) EC50 (µM) Virus Genotype
9k HCV NS5B Polymerase 8.8 17.5 1b
11a HCV - 0.984 1b
11b HCV - 1.38 1b

Anti-Influenza Virus Activity

The influenza virus remains a significant global health concern, and the development of new antiviral agents is crucial. Quinazolinone derivatives have emerged as a potential source of anti-influenza compounds.

One study identified 2-Methylquinazolin-4(3H)-one as a bioactive component with significant in vitro antiviral activity against the H1N1 influenza A virus, exhibiting an IC50 of 23.8 μg/mL. nih.gov This compound was found to downregulate the expression of viral neuraminidase (NA) and nucleoprotein (NP), both of which are essential for the virus's life cycle. nih.gov Neuraminidase is involved in the release of new virus particles from infected cells, while the nucleoprotein is crucial for viral RNA packaging and transport. nih.gov

While not a direct derivative of this compound, this finding highlights the potential of the broader quinazolinone class to inhibit influenza virus replication through multiple mechanisms.

Antiherpes Viral Properties

Derivatives of 4-oxoquinazoline have also been investigated for their activity against herpesviruses. A series of uracil derivatives linked to a 4-oxoquinazoline moiety have shown significant inhibitory effects on human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.govactanaturae.rukuleuven.bebohrium.com

One notable compound from this series, 17 , demonstrated potent anti-HCMV activity, inhibiting viral replication of the AD-169 and Davis strains with EC50 values of 7.31 μM and 5.23 μM, respectively. nih.gov This suggests that the quinazolinone-uracil hybrid structure is a promising scaffold for the development of new anti-herpesvirus agents.

Table 2: Antiherpes Viral Activity of a 4-Oxoquinazoline-Uracil Derivative

Compound Virus Strain EC50 (µM)
17 HCMV (AD-169) 7.31
17 HCMV (Davis) 5.23

Enzyme Inhibition Studies

Beyond their antiviral properties, this compound derivatives and related compounds have been explored as inhibitors of various enzymes implicated in other diseases.

Monoamine Oxidase (MAO) Isoform Inhibition and Selectivity

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. mdpi.comresearchgate.net Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov

While specific data for this compound derivatives is limited, broader studies on quinazolinone-based compounds have shown potential for MAO inhibition. For example, a study on 4-(2-methyloxazol-4-yl)benzenesulfonamide, which contains a related heterocyclic system, demonstrated selective inhibition of MAO-B with an IC50 value of 3.47 μM, compared to an IC50 of 43.3 μM for MAO-A. mdpi.com This selectivity for MAO-B is often sought after for the treatment of Parkinson's disease to increase dopamine levels in the brain. nih.gov Another study on pyridazinobenzylpiperidine derivatives also highlighted compounds with potent and selective MAO-B inhibition, with the most active compound showing an IC50 of 0.203 μM for MAO-B and a selectivity index of 19.04 over MAO-A. nih.gov These findings suggest that the quinazolinone scaffold can be a valuable template for designing selective MAO inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Metabolic Regulation

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels. epa.gov Inhibition of DPP-4 is a therapeutic strategy for the management of type 2 diabetes. epa.gov

Quinazolinone derivatives have been investigated for their potential as DPP-4 inhibitors. A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives exhibited good inhibitory activity against the DPP-4 enzyme. nih.govnih.gov For instance, compound 5d , which features a morpholino-methyl substitution, was the most potent in the series with an IC50 of 1.4621 µM. nih.govnih.gov While these compounds were less potent than the reference drug sitagliptin (IC50: 0.0236 µM), they demonstrate the potential of the quinazolinone core in the design of new DPP-4 inhibitors. nih.govnih.gov

Table 3: DPP-4 Inhibitory Activity of Quinazolinone Derivatives

Compound IC50 (µM)
5d 1.4621
Sitagliptin (Reference) 0.0236

Tyrosinase Inhibition for Therapeutic Applications

Derivatives of the quinazolinone scaffold, the core structure of this compound, have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and medicine for developing skin-lightening agents and treating skin diseases. nih.govnih.gov

Research into a series of quinazolinone derivatives identified 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), synthesized from natural citral, as a potent tyrosinase inhibitor. nih.gov This compound demonstrated a concentration that led to 50% activity loss (IC₅₀) of 103 ± 2 μM. nih.govnih.gov Kinetic analysis revealed that it acts as a mixed-type and reversible inhibitor, with inhibition constants Kᵢ and Kᵢₛ determined to be 117.07 μM and 423.63 μM, respectively. nih.gov Further studies using fluorescence analysis and molecular docking showed that the compound could interact not only with the tyrosinase enzyme but also with its substrates, L-DOPA and tyrosine, suggesting it can interrupt the melanogenesis process through multiple pathways. nih.govnih.gov The binding to tyrosinase is driven by hydrogen bonding and hydrophobic interactions. nih.govnih.gov

In other studies, novel phenylamino quinazolinone derivatives were synthesized and evaluated as potential tyrosinase inhibitors. One particular derivative emerged as the most potent, with an IC₅₀ value of 17.02 ± 1.66 µM, which was more effective than the positive control, kojic acid (IC₅₀ value of 27.56 ± 1.27 µM). researchgate.net Similarly, research on 2-(4-fluorophenyl)-quinazolin-4(3H)-one derivatives showed significant tyrosinase inhibition, with IC₅₀ values ranging from 0.006 to 1.609 μM, demonstrating a marked improvement over the parent compound. researchgate.net

Table 1: Tyrosinase Inhibitory Activity of Selected Quinazolinone Derivatives
CompoundIC₅₀ (μM)Inhibition TypeReference
2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1)103 ± 2Mixed-type, Reversible nih.govnih.gov
Phenylamino quinazolinone derivative (9r)17.02 ± 1.66Not Specified researchgate.net
Kojic Acid (Reference)27.56 ± 1.27Not Specified researchgate.net
2-(4-fluorophenyl)-3-aryl-quinazolin-4(3H)-one derivatives0.006 - 1.609Not Specified researchgate.net

Antiparasitic and Insecticidal Research

The quinazolinone framework is a key component in the development of new antiparasitic and insecticidal agents. Research has focused on modifying this structure to create compounds with high efficacy against disease vectors while maintaining environmental safety.

Derivatives of this compound, specifically N-aryl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds, have demonstrated significant larvicidal activity against Aedes aegypti, the primary vector for dengue, Zika, and yellow fever. acs.orgnih.govnih.gov A study evaluating a series of these compounds reported potent activity, with LC₅₀ (lethal concentration required to kill 50% of the larvae) values ranging from 2.085 to 4.201 μg/mL after 72 hours of exposure. acs.orgnih.govresearchgate.netfigshare.comresearchgate.net

This research highlights the potential of these quinazolinone derivatives as effective and environmentally friendly larvicides. acs.orgresearchgate.net An important finding was that these compounds did not exhibit toxicity to non-target aquatic organisms like Diplonychus rusticus, suggesting a favorable environmental profile. acs.orgnih.govresearchgate.netfigshare.compreprints.org The combination of the quinazolin-4(3H)-one nucleus and an acetamide (B32628) group appears to be a promising strategy for creating effective molecules for mosquito control. acs.orgnih.gov

Table 2: Larvicidal Activity of N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Derivatives Against Aedes aegypti
Compound SeriesLC₅₀ Range (μg/mL) at 72hReference
N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamides (4a-i)2.085 - 4.201 acs.orgnih.govresearchgate.net

To understand the mechanism behind their larvicidal action, researchers have investigated the molecular targets of these quinazolinone derivatives in insects. acs.orgresearchgate.netfigshare.com In silico molecular docking studies have identified Acetylcholine Binding Protein (AChBP) and Acetylcholinesterase (AChE) as potential molecular targets. acs.orgnih.govresearchgate.netfigshare.compreprints.org

AChE is a critical enzyme in the central nervous system of insects, and its inhibition leads to paralysis and death. acs.org The ability of these quinazolinone-acetamide hybrids to bind to AChE and AChBP suggests that their insecticidal effect is likely due to the disruption of cholinergic neurotransmission. acs.orgnih.gov The docking studies provide a theoretical basis for the observed larvicidal efficacy and guide the future design of more potent insecticides based on the quinazolinone scaffold. acs.orgresearchgate.net

Other Pharmacological Activities (e.g., Anti-inflammatory, Anticonvulsant, Antihypertensive)

The quinazolin-4(3H)-one ring system is recognized as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. nih.govresearchgate.net Beyond the applications previously discussed, these compounds have been extensively studied for their anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.govmdpi.comnih.gov

Anti-inflammatory Activity Numerous studies have confirmed the anti-inflammatory potential of quinazolinone derivatives. nih.govfabad.org.tr In one study, a series of newly synthesized analogs showed edema inhibition ranging from 15.1% to 32.5%. nih.gov It was observed that compounds substituted with a p-chlorophenyl group generally displayed better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov The introduction of thiazolidinone moieties to the quinazolinone core further enhanced this activity, with one compound showing 32.5% edema inhibition. nih.gov Another study synthesized novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones, some of which showed promising anti-inflammatory effects when compared to the standard drug ibuprofen. nih.gov

Anticonvulsant Activity The quinazolinone structure is historically linked to central nervous system activity, with the sedative-hypnotic methaqualone being a well-known example. nih.govmdma.ch This has prompted extensive research into related derivatives for anticonvulsant properties. nih.govmdpi.com A study of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives found that some compounds exhibited significant anticonvulsant activity in the Maximal Electroshock (MES) induced seizure model, with effects comparable to the standard drug diazepam. nih.gov Another series of 2,3-disubstituted quinazolin-4(3H)-ones was evaluated in the pentylenetetrazole (PTZ)-induced seizure model, where several compounds demonstrated potent activity, with one derivative, compound 8b , showing particularly favorable results in reducing the number of seizures. mdpi.com Further research identified compounds that provided 100% protection against myoclonic seizures without inducing neurotoxicity. nih.gov

Antihypertensive Activity Quinazoline derivatives are the basis for established antihypertensive drugs like prazosin, which act as α₁-adrenergic receptor antagonists. nih.govtandfonline.com Inspired by this, researchers have synthesized new series of quinazolinone-based compounds. A series of 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-ones were found to exhibit good to moderate antihypertensive activity. nih.gov Notably, compounds 23 and 24 from this series showed potent activity comparable to prazosin, effectively blocking adrenaline-induced hypertension in rats without affecting heart rate and with a prolonged duration of action. nih.gov Other research has also focused on synthesizing quinazoline derivatives as potential antihypertensive agents, with some new compounds proving to be as potent as, or in some cases more efficacious than, prazosin in spontaneously hypertensive rats. nih.gov

Table 3: Summary of Other Pharmacological Activities of Quinazolinone Derivatives
ActivityKey FindingsExample Compounds/DerivativesReference
Anti-inflammatoryExhibited edema inhibition up to 32.5%. Activity enhanced by p-chlorophenyl and thiazolidinone substitutions.Azetidinones, Thiazolidinones, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones nih.govnih.gov
AnticonvulsantShowed protection in MES and scPTZ seizure models, comparable to diazepam. Some offered 100% protection without neurotoxicity.3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones, 2,3-disubstituted quinazolin-4(3H)-ones nih.govmdpi.comnih.gov
AntihypertensiveActed as α₁-adrenergic receptor antagonists. Some compounds showed potency similar to or greater than prazosin.7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (23) nih.govnih.gov

Structure Activity Relationship Sar and Computational Investigations on Methyl 2 4 Oxoquinazolin 3 Yl Acetate Analogues

Elucidation of Structural Determinants for Potency and Selectivity

The potency and selectivity of quinazolinone-based compounds are governed by a combination of factors, including the molecule's electronic properties, steric profile, and its ability to form specific interactions with a biological target. The fundamental design of an effective inhibitor based on this scaffold typically includes three key components: a group that interacts with the core of the active site (often a zinc-binding group in metalloenzymes), a linker region, and a capping group that engages with surface residues at the entrance of the active site. nih.gov

High-resolution X-ray crystal structures of various quinazolinone analogues complexed with their target enzymes have been instrumental in revealing the key intermolecular interactions that drive affinity and selectivity. nih.gov These studies highlight that potency is not merely a function of binding to the primary active site but also involves optimizing interactions with surrounding sub-pockets. Selectivity, a critical attribute for minimizing off-target effects, is often achieved by exploiting structural differences between the target and related proteins. For instance, designing capping groups that fit uniquely into the active site of the intended target while sterically clashing with the active sites of other proteins is a common strategy to enhance selectivity.

Positional and Substituent Effects on Biological Activity (e.g., C-2, N-3, C-6, C-8 Substitutions)

Modifications at various positions of the quinazolinone ring system have profound effects on the biological activity of the resulting analogues. The most frequently modified positions for tuning pharmacological profiles are C-2, N-3, C-6, and C-8. researchgate.net

C-2 Position: The substituent at the C-2 position significantly influences the molecule's activity. Introducing different groups at this position can alter the steric and electronic properties, leading to varied interactions with the target protein. For example, in a series of 3-methylquinazolinone derivatives designed as EGFR inhibitors, the moiety attached to the C-2 position via a methoxy (B1213986) linker was crucial for activity. nih.gov The ability to achieve regioselective substitution at the C-2 position, often a challenge due to the higher reactivity of the C-4 position, is a key aspect of synthesizing diverse analogues for SAR studies. nih.gov

N-3 Position: The N-3 position is another critical site for modification. The parent compound, Methyl 2-(4-oxoquinazolin-3-yl)acetate, features an acetate (B1210297) group at this position. This side chain can be readily modified. For instance, converting the ester to an acetohydrazide and subsequently to other heterocyclic systems like 1,3,4-thiadiazoles has been shown to yield compounds with potent antitubercular activity. sent2promo.com The nature of the substituent at N-3 can dramatically affect potency; studies on Na+/Ca2+ exchanger inhibitors showed that optimization of the N-3 substituent led to the discovery of compounds with single-digit nanomolar activity. researchgate.net

C-6 and C-8 Positions: Substitutions on the fused benzene (B151609) ring, particularly at the C-6 and C-8 positions, are vital for modulating activity. Research has shown that these positions are important for the activity profile. researchgate.net For instance, the introduction of bromo groups at both the C-6 and C-8 positions in 2-methyl-3-(4'-morpholino-phenyl)-4(3H)-one resulted in the analogue with the highest analgesic and anti-inflammatory activity in its series. researchgate.net In contrast, the analogue with a single bromo group at C-6 exhibited the best antimicrobial activity, demonstrating how substitutions at these positions can fine-tune the biological effects. researchgate.net

The following table summarizes the observed effects of substitutions at different positions on the quinazolinone core.

PositionSubstituent TypeObserved Effect on Biological ActivityTarget/ActivityReference
C-2 Methyl, Phenyl, various heterocyclic groupsModulates potency and selectivity.General researchgate.net
N-3 Aryl groups, Acetohydrazide-Thiadiazole motifsCrucial for potency; can confer specific activities.Anticancer, Antitubercular sent2promo.comnih.gov
C-6 Bromo groupEnhanced antimicrobial activity.Antimicrobial researchgate.net
C-6, C-8 Dibromo substitutionHighest analgesic and anti-inflammatory activity in its series.Analgesic, Anti-inflammatory researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

For quinazolinone derivatives, several 3D-QSAR studies have been successfully conducted using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity.

Key findings from QSAR studies on quinazolinone analogues include:

Electrostatic and Hydrophobic Fields: These fields are often found to be major contributors to the inhibitory activity, indicating the importance of charge distribution and non-polar interactions for binding. nih.gov

Hydrogen-Bond Acceptor Fields: The presence of hydrogen bond acceptors in specific regions is frequently highlighted as being crucial for enhancing potency. nih.gov

By analyzing these contour maps, medicinal chemists can rationally design new analogues. For instance, if a QSAR model shows a region where a bulky, electropositive group would increase activity, chemists can synthesize derivatives with such features. These predictive models, once validated, serve as powerful tools to guide the design of next-generation inhibitors. dntb.gov.uanih.gov

Molecular Docking Simulations for Ligand-Protein Binding Characterization

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to understand the binding mode of quinazolinone derivatives and to characterize the specific interactions that stabilize the ligand-protein complex. nih.govijlpr.comnih.gov

Docking studies have been performed on this compound analogues against a variety of protein targets, including enzymes like kinases, methionine synthase, and enoyl acyl carrier protein reductase (InhA). sent2promo.comnih.govijlpr.com These simulations provide critical insights into:

Binding Poses: Identifying the most stable conformation of the ligand within the active site.

Key Interactions: Pinpointing specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. For example, docking of quinazolinone-thiadiazole motifs into the active site of MTB InhA revealed that the carbonyl oxygen of the quinazolinone ring forms a key hydrogen bond with the side chain of Tyr158. sent2promo.com

Binding Affinity: Calculating a docking score or binding energy that estimates the strength of the interaction, which can be correlated with experimental activity data like IC50 values. nih.gov

The following table summarizes results from various molecular docking studies on quinazolinone analogues.

Compound ClassProtein TargetKey Interacting ResiduesDocking Score/Binding EnergyReference
N-Methyl-2,3-Disubstituted Quinazolin-4-OnesACVR1 (ALK2) kinaseNot specified-8.223 kcal/mol (Best compound) ijlpr.com
2-(4-oxoquinazolin-3-yl)-acetamide derivativesMTB InhATyr158Not specified sent2promo.com
3-methylquniazolinone derivativesEGFRwt-TKForms multiple hydrogen bondsNot specified nih.gov
4-anilino quinazolinesEGFR Tyrosine KinaseNot specified-7.46 kcal/mol (Best compound) nih.gov
2-methyl-3-(thiazol-2-yl)quinazolin-4(1H)-one derivativesGlucokinase (GK)Forms H-bonds and π–π interactionsNot specified researchgate.net

These simulations are instrumental in rationalizing observed SAR data and in the structure-based design of new, more potent inhibitors. researchgate.net

Advanced Computational Approaches (e.g., Molecular Dynamics, Quantum Mechanics)

Beyond static docking models, more advanced computational methods like Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) calculations provide deeper, more dynamic insights into ligand-target interactions.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of a ligand-protein complex in a simulated physiological environment. nih.gov For quinazolinone derivatives, MD studies have been used to:

Assess the stability of the binding pose predicted by docking. nih.gov

Analyze the flexibility of the ligand and protein, and how they adapt to each other upon binding.

Identify stable hydrogen bonds and other interactions that persist throughout the simulation, confirming their importance for affinity. nih.gov

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules with high accuracy. physchemres.org These calculations can determine parameters like molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. This information is valuable for:

Understanding the reactivity and stability of the quinazolinone analogues.

Refining the parameters used in QSAR and molecular mechanics force fields for more accurate simulations.

Explaining the nature of specific non-covalent interactions, such as pi-pi stacking, between the ligand and the protein.

Together, these advanced computational techniques provide a comprehensive, multi-scale understanding of the SAR of this compound analogues, guiding the design of compounds with improved therapeutic potential. researchgate.net

Preclinical in Vitro and in Vivo Studies of Methyl 2 4 Oxoquinazolin 3 Yl Acetate and Lead Compounds

Development and Validation of High-Throughput Screening Assays

The discovery of novel bioactive quinazolinone derivatives is often accelerated by the use of high-throughput screening (HTS) methodologies. These assays are designed to test large libraries of compounds rapidly and efficiently to identify "hits" with desired biological activity.

Assay Development: The development of a robust HTS assay is a multi-step process. A primary consideration is the selection of an appropriate assay format that is compatible with automation and miniaturization, typically in 96-, 384-, or 1536-well microtiter plates. For quinazolinone derivatives, cell-based assays are frequently employed to assess activities like cytotoxicity against cancer cells or inhibition of viral replication. For instance, a cell-based HTS assay was successfully adapted to screen for inhibitors of the influenza H5N1 virus, leading to the identification of active benzoquinazolinone compounds. This assay measured the inhibition of the viral cytopathic effect, demonstrating the utility of cell-based screens for identifying antiviral agents within this chemical class.

Validation: Rigorous validation is crucial to ensure that the HTS assay is reliable and reproducible. Key validation parameters include:

DMSO Tolerance: As test compounds are typically dissolved in dimethyl sulfoxide (DMSO), the assay must be tolerant to the final concentration of the solvent.

Signal Stability and Robustness: The assay signal should be stable over the measurement period. Statistical metrics such as the Z'-factor are calculated to determine the robustness of the assay; a Z'-factor above 0.5 is generally considered indicative of an excellent assay for HTS.

Plate Uniformity and Reproducibility: Validation studies, often conducted over several days, ensure minimal variability across the wells of a plate and between different plates and experimental runs.

Once validated, the HTS platform can be used for primary screening of large compound libraries. Hits identified in the primary screen are then subjected to secondary assays for dose-response analysis, confirmation of activity, and assessment of specificity.

In Vitro Biological Profiling and Target Engagement Studies

The quinazolinone nucleus is a versatile scaffold that has been explored for a wide range of therapeutic applications, including anticancer and antimicrobial activities. While specific data for Methyl 2-(4-oxoquinazolin-3-yl)acetate is limited in publicly accessible literature, extensive research on structurally related 3-substituted quinazolin-4(one) derivatives provides a strong basis for its potential biological profile.

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of quinazolinone derivatives against various human cancer cell lines. The substitution at the N-3 position of the quinazolinone ring plays a critical role in determining the anticancer potency. For example, a series of 3-substituted phenyl quinazolinone derivatives were evaluated for their anti-proliferative effects against breast (MCF-7), colorectal (SW480), and lung (A-549) cancer cell lines acs.org. The results, as shown in the table below, highlight the sensitivity of different cell lines to these compounds.

CompoundSubstitution at N-3MCF-7 IC₅₀ (µM)SW480 IC₅₀ (µM)A-549 IC₅₀ (µM)
Derivative 14-Chlorophenyl15.5220.1425.85
Derivative 24-Bromophenyl12.8410.9018.45
Derivative 34-Nitrophenyl10.0112.3315.20

Similarly, another study investigating quinazolinone-thiazole hybrids reported significant cytotoxic activities against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines nih.gov. These findings underscore the potential of N-3 substituted quinazolinones as a promising class of anticancer agents.

Antimicrobial Activity: The quinazolinone scaffold is also a well-established pharmacophore for the development of antimicrobial agents. Derivatives have shown activity against a broad spectrum of bacteria and fungi. Studies on 2,3-disubstituted quinazolin-4(3H)-ones have revealed that these compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria eco-vector.com. For instance, certain derivatives have shown significant inhibitory activity against Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. The nature of the substituents at both the C-2 and N-3 positions is crucial for the antimicrobial spectrum and potency eco-vector.commdpi.com.

The table below summarizes the antimicrobial activity of representative quinazolinone derivatives.

Compound SeriesTarget OrganismActivity Range (MIC, µg/mL)
2,3,6-trisubstituted Quinazolin-4-onesS. aureus50 - >100
2,3,6-trisubstituted Quinazolin-4-onesE. coli50 - >100
2,3,6-trisubstituted Quinazolin-4-onesA. niger50 - >100
2,3,6-trisubstituted Quinazolin-4-onesC. albicans50 - >100

Target Engagement Studies: Mechanistic studies have revealed that quinazolinone derivatives can exert their biological effects through various mechanisms. In oncology, they have been shown to act as inhibitors of crucial cellular targets such as epidermal growth factor receptor (EGFR) and tubulin polymerization frontiersin.org. Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of their target proteins, providing a rationale for their observed activity and guiding the design of more potent and selective inhibitors nih.gov.

In Vivo Efficacy and Mechanistic Studies in Relevant Non-Human Animal Models

Following promising in vitro results, lead quinazolinone compounds are advanced to in vivo studies to evaluate their efficacy and mechanism of action in a physiological setting. Animal models are crucial for assessing the therapeutic potential of these compounds in various disease contexts, particularly in oncology and infectious diseases.

Oncology Models: A number of quinazolinone derivatives have demonstrated significant antitumor activity in preclinical animal models. For instance, in a gastric cancer xenograft model, a novel quinazoline (B50416) derivative (compound 18) was shown to significantly reduce average tumor volume and weight without adversely affecting the body weight of the mice, indicating a favorable therapeutic window nih.gov. The efficacy of this compound was reported to be superior to the standard chemotherapeutic agent 5-fluorouracil (5-Fu) used as a control in the same study nih.gov.

The table below presents a summary of in vivo efficacy data for selected quinazolinone compounds in oncology models.

CompoundAnimal ModelKey Findings
Compound 18 (Quinazoline derivative)Gastric cancer xenograft (Mice)Significantly decreased tumor volume and weight. nih.gov
G9a inhibitor (Quinazoline derivative)Urinary bladder cancer mouse modelConfirmed anticancer effect. nih.gov

Infectious Disease and Other Models: The in vivo efficacy of quinazolinones is not limited to cancer. In a mouse peritonitis model of infection with Methicillin-resistant Staphylococcus aureus (MRSA), certain 4(3H)-quinazolinone derivatives demonstrated efficacy, highlighting their potential as antibacterial agents for treating systemic infections nih.gov. Furthermore, various 2,3-disubstituted quinazolin-4(3H)-one derivatives have been evaluated in vivo for their anticonvulsant activity using the pentylenetetrazole (PTZ)-induced seizure model in mice nih.gov. These studies confirmed the ability of these compounds to protect against seizures, suggesting their potential for treating epilepsy nih.gov.

Mechanistic studies in vivo often involve analyzing tissues and biomarkers to understand how the compound achieves its therapeutic effect. For anticancer agents, this can include assessing the induction of apoptosis (programmed cell death), inhibition of angiogenesis (formation of new blood vessels that feed the tumor), and modulation of specific signaling pathways within the tumor cells nih.gov.

Comparative Analysis of Biological Data Across Different Compound Series

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a compound influences its biological activity. For the quinazolinone scaffold, extensive SAR studies have been conducted, comparing different series of compounds to identify key structural features required for potency and selectivity.

Substitutions at the N-3 Position: The substituent at the N-3 position of the quinazolinone ring is a critical determinant of biological activity.

Anticancer Activity: The presence of a substituted aromatic ring at this position is often essential for potent anticancer effects eco-vector.com. For example, in a series of 3-substituted phenyl quinazolinones, the nature and position of the substituent on the phenyl ring significantly modulated the cytotoxicity against various cancer cell lines. Compounds with electron-withdrawing groups like bromo and nitro at the para-position of the phenyl ring showed enhanced potency acs.org.

Antimicrobial Activity: For antimicrobial activity, the N-3 position often accommodates various heterocyclic moieties. The incorporation of different heterocyclic rings at this position has been shown to enhance the antibacterial and antifungal profiles of the compounds researchgate.net.

Substitutions at the C-2 Position:

Antimicrobial Activity: A methyl or thiol group at the C-2 position has been identified as being important for antimicrobial activity eco-vector.com.

Substitutions on the Benzene (B151609) Ring of the Quinazolinone Core:

Halogenation at the C-6 and C-8 positions of the quinazolinone core has been reported to improve antimicrobial activity eco-vector.com. For example, the presence of an iodine atom at the C-6 position in some series of 2,3-disubstituted quinazolinones led to compounds with broad-spectrum antitumor activity.

A chlorine atom at the C-7 position has been shown to be favorable for anticonvulsant activity researchgate.net.

Conclusion and Future Research Directions for Methyl 2 4 Oxoquinazolin 3 Yl Acetate Based Therapeutics

Summary of Key Research Findings and Contributions to Quinazolinone Chemistry

Research into the quinazolinone core has established it as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. The diverse pharmacological activities attributed to quinazolinone derivatives include anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties. The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a rich diversity of chemical structures with distinct biological profiles.

While specific research on Methyl 2-(4-oxoquinazolin-3-yl)acetate is not extensively documented in publicly available literature, its structure is closely related to other 3-substituted quinazolin-4-ones that have been investigated. For instance, the synthesis of the analogous ethyl ester, ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate (B1210297), has been reported, highlighting a feasible synthetic route involving the reaction of 2-methylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739). researchgate.net This suggests that this compound can be readily synthesized, providing a foundation for further chemical and biological studies. The acetate moiety at the N-3 position is a key feature, offering a handle for further derivatization and influencing the molecule's physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profiles.

Identification of Promising Lead Structures and Pharmacological Targets

The therapeutic potential of this compound can be inferred from the activities of structurally similar compounds. The quinazolinone nucleus is a well-known pharmacophore in anticancer drug design, with some derivatives acting as inhibitors of enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase. The substitution pattern on the quinazolinone ring is crucial for determining the specific biological target.

Given the structural similarities to other biologically active quinazolinones, this compound and its derivatives could be investigated for a range of pharmacological targets. The exploration of its potential as an anticancer agent by screening against various cancer cell lines would be a logical starting point. Furthermore, its structural resemblance to compounds with anti-inflammatory and antimicrobial activities suggests that these therapeutic areas are also worthy of investigation. The acetate group at the N-3 position could be a key determinant of its target specificity and potency.

Strategies for Further Scaffold Optimization and Derivatization

The structure of this compound provides multiple avenues for scaffold optimization to enhance its therapeutic potential. Key strategies for derivatization include:

Modification of the Acetate Moiety: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, hydrazides, or other functional groups. This would allow for the introduction of diverse substituents to probe structure-activity relationships (SAR).

Substitution on the Quinazolinone Ring: The benzene (B151609) ring of the quinazolinone scaffold can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and its interaction with biological targets.

Modification at the 2-Position: While the parent compound is unsubstituted at the 2-position, the introduction of various aryl or alkyl groups at this position has been shown to be critical for the biological activity of many quinazolinone derivatives.

These optimization strategies can be guided by computational modeling to predict the binding of derivatives to specific targets and to design compounds with improved potency and selectivity.

Integration of Multidisciplinary Approaches

The successful development of this compound-based therapeutics will necessitate a collaborative, multidisciplinary approach that integrates synthetic chemistry, biology, and computational modeling.

Synthetic Chemistry: Efficient and scalable synthetic routes for this compound and its derivatives need to be developed. Green chemistry principles, such as the use of microwave-assisted synthesis, could be employed to create a library of compounds for biological screening. researchgate.net

Biology: High-throughput screening methods can be used to evaluate the biological activity of the synthesized compounds against a panel of targets. Detailed in vitro and in vivo studies will be required to determine the efficacy, toxicity, and mechanism of action of promising lead compounds.

Computational Modeling: Molecular docking and molecular dynamics simulations can be utilized to predict the binding modes of this compound derivatives to their biological targets. This can help in understanding the SAR and in guiding the design of more potent and selective inhibitors.

Q & A

Q. Methodological Answer

  • Chromatographic purification : Use flash column chromatography (silica gel, ethyl acetate/hexane) to separate thiosemicarbazide by-products .
  • pH control : Maintain basic conditions (pH 8–9) during cyclization to prevent hydrolysis of the ester group .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) minimize side reactions in hydrogenation steps .

How do structural modifications of this compound influence biological activity?

Basic
Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 2-position enhances antimicrobial activity by increasing membrane permeability. The acetamide side chain improves solubility for in vitro assays .

Advanced
Structure-Activity Relationship (SAR) studies reveal that replacing the methyl ester with a propargyl group (via propargyl bromide) increases anticancer potency by 3-fold against HeLa cells, likely via reactive oxygen species (ROS) generation . Docking simulations show that 4-oxo groups form hydrogen bonds with kinase active sites (e.g., EGFR-TK) .

What analytical techniques are critical for purity assessment, and how are conflicting results addressed?

Q. Methodological Answer

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.1% .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 259.1) .
  • Tandem techniques : LC-MS/MS resolves co-eluting impurities, while DSC identifies polymorphic forms .

How can computational modeling predict reactivity in derivative synthesis?

Advanced
DFT calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks. Fukui indices identify electrophilic sites on the quinazolinone ring, guiding regioselective substitutions . Molecular dynamics simulations predict solvent effects on reaction kinetics (e.g., DMSO accelerates SN2 mechanisms) .

What are the challenges in crystallizing this compound derivatives?

Q. Methodological Answer

  • Solvent selection : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .
  • Temperature gradients : Cooling from 50°C to 4°C at 0.5°C/min reduces twinning .
  • Additives : Seed crystals or ionic liquids (e.g., [BMIM][BF₄]) improve lattice stability .

How is stability under physiological conditions evaluated for drug development?

Q. Advanced

  • Forced degradation : Expose to pH 1–13 buffers and analyze degradation products via LC-MS .
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to measure half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-oxoquinazolin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-oxoquinazolin-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.